molecular formula C7H7F3N4O3 B6208088 3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid CAS No. 2694745-43-0

3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid

Cat. No.: B6208088
CAS No.: 2694745-43-0
M. Wt: 252.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid is a compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group and the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and triazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid lies in its specific combination of the trifluoromethyl group and the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2694745-43-0

Molecular Formula

C7H7F3N4O3

Molecular Weight

252.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.